molecular formula C18H19N3O4S B2772702 6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-95-7

6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2772702
CAS RN: 864927-95-7
M. Wt: 373.43
InChI Key: BEWNUTREXDBTIY-UHFFFAOYSA-N
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Description

“6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a compound that belongs to the class of pyridine derivatives . Pyridine derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . This compound is a part of a series of 2-amino-3- (3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3- c] pyridine derivatives which have been evaluated for anticancer properties against several cancer cell lines .


Synthesis Analysis

The synthesis of “6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” involves the condensation between ethyl 2-cyanoacetate and 1-acetylpiperidin-4-one in ethanol as solvent . The crude residue obtained from this reaction was purified by crystallization with ethyl ether to furnish the compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a nitrogen-bearing heterocycle . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates .

Scientific Research Applications

Future Directions

The nitrogen-bearing heterocycle pyridine, to which this compound belongs, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10(22)21-8-7-12-14(9-21)26-18(15(12)16(19)23)20-17(24)11-5-3-4-6-13(11)25-2/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWNUTREXDBTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

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